ASP3026 is a synthetically derived small molecule that functions as a selective, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK). [, , , , ] While initially developed as a potential treatment for ALK-positive non-small cell lung cancer (NSCLC), research has explored its application in other ALK-driven cancers, including T-cell anaplastic large-cell lymphoma (ALCL). [, , , , ] ASP3026 demonstrates high potency and selectivity for ALK, including various ALK fusion proteins and point mutation variants, making it a valuable tool for studying ALK signaling pathways and exploring its therapeutic potential in diverse cancer types. [, , , , , ]
ASP3026, chemically known as 2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine, is classified as a second-generation ALK inhibitor. It was identified through a screening process aimed at discovering effective inhibitors of the oncogenic fusion kinase echinoderm-microtubule-associated protein-like 4-ALK (EML4-ALK), which is often found in NSCLC patients . ASP3026 has been synthesized by Astellas Pharma Inc. and has demonstrated significant inhibitory effects against ALK activity, particularly in cells expressing EML4-ALK fusion proteins .
The synthesis of ASP3026 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthetic route typically includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
ASP3026 features a complex molecular structure characterized by a triazine ring system linked to various substituents that enhance its binding affinity for ALK. The key structural components include:
Molecular modeling studies have confirmed that ASP3026 occupies the ATP binding site effectively, mimicking ATP interactions which are essential for inhibiting kinase activity .
ASP3026 primarily acts through competitive inhibition of ALK by binding to its ATP site. The compound's mechanism involves:
Studies have shown that ASP3026 exhibits an IC50 value of approximately 3.5 nM against ALK, indicating its potency .
The mechanism of action for ASP3026 involves several key processes:
This multifaceted approach allows ASP3026 to effectively reduce tumor viability in models expressing ALK mutations associated with resistance to other therapies.
ASP3026 possesses several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent against ALK-positive cancers.
ASP3026 has significant applications in oncology, particularly for treating patients with NSCLC harboring ALK abnormalities. Its potential applications include:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3